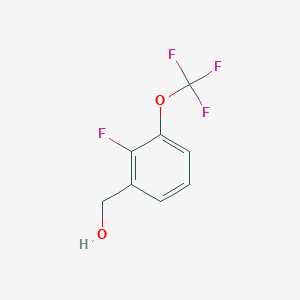
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol
Übersicht
Beschreibung
“2-Fluoro-3-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It has a molecular weight of 210.13 and is typically in liquid form .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Domino Reactions and Synthesis of Fluorinated Compounds
The single fluorine atom of certain furans and thiophenes, which can be structurally related to 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol, demonstrates the capacity for nucleophilic substitution and subsequent rearrangements under mild conditions. These rearrangements have been utilized in domino reactions, highlighting the chemical's utility in synthesizing complex fluorinated molecules with potential applications in drug design and development (Burger et al., 2001).
Metal-Free Synthesis of Fluorinated Heterocycles
A mild strategy for the intramolecular cyclization of benzylic alcohols and amines to afford fluorinated heterocycles has been developed, utilizing 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol as a precursor. This method emphasizes the role of electrophilic fluorination in creating structurally diverse molecules for pharmaceutical research (Parmar & Rueping, 2014).
Copper-Catalyzed Synthesis of Fluoro Ethers
The reaction between fluoro alcohols, like 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol, and aryl halides in the presence of copper iodide allows for the facile synthesis of fluoro ethers. This process has implications for enhancing the lipophilicity and metabolic stability of pharmaceutical compounds, demonstrating the importance of such fluoro alcohols in drug synthesis (Vuluga et al., 2009).
Rearrangements and Synthesis of Amino Acids
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol derivatives have been shown to undergo rearrangements leading to the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits. This highlights the compound's utility in synthesizing novel amino acids for biochemical research and drug development (Burger et al., 2006).
Benzylation of Alcohols
The utility of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol extends to the benzylation of alcohols, where it has been used to convert alcohols into benzyl ethers with good to excellent yield. This process is significant for the synthesis of protected intermediates in pharmaceutical chemistry (Poon & Dudley, 2006).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring good ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCFKSYRYUXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574881 | |
| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
86256-43-1 | |
| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
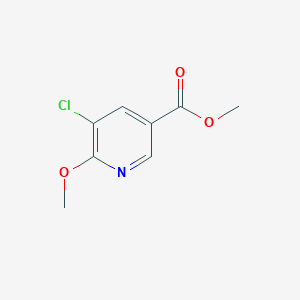

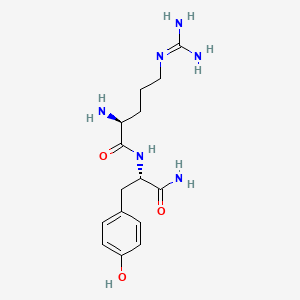
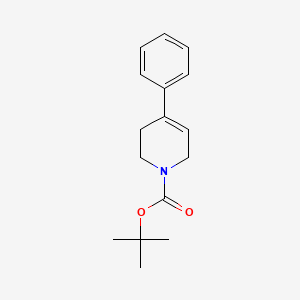
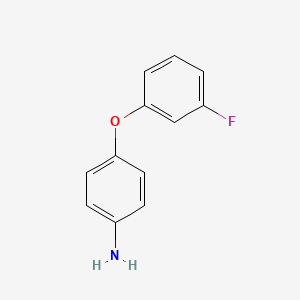
![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)
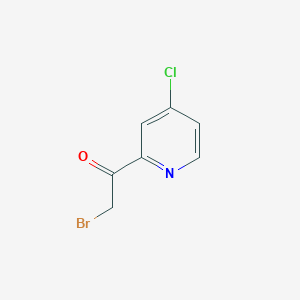
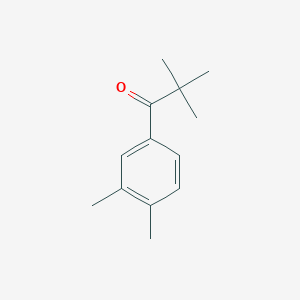

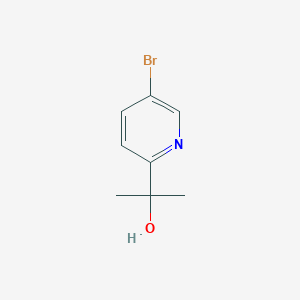
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)